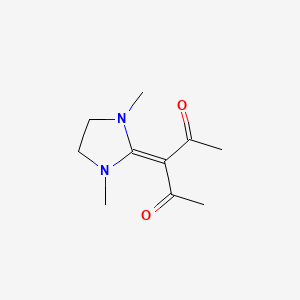
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- is a chemical compound with the molecular formula C10H16N2O2 It is known for its unique structure, which includes a 2-imidazolidinylidene group attached to a 2,4-pentanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- typically involves the reaction of 2,4-pentanedione with 1,3-dimethyl-2-imidazolidinone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies and equipment ensures the efficient synthesis of the compound while maintaining safety and environmental standards. The industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may play a role in its biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,4-pentanedione: A structurally similar compound with different functional groups.
1,3-Dimethyl-2-imidazolidinone: Shares the imidazolidinone moiety but lacks the 2,4-pentanedione backbone.
Uniqueness
2,4-Pentanedione, 3-(1,3-dimethyl-2-imidazolidinylidene)- is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
31774-51-3 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(1,3-dimethylimidazolidin-2-ylidene)pentane-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7(13)9(8(2)14)10-11(3)5-6-12(10)4/h5-6H2,1-4H3 |
InChI Key |
MJKFVUZAWAMVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1N(CCN1C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















